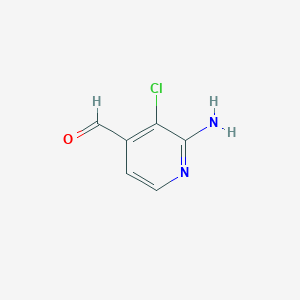

2-Amino-3-chloroisonicotinaldehyde

Description

2-Amino-3-chloroisonicotinaldehyde (CAS: Not widely reported) is a substituted isonicotinaldehyde derivative characterized by an amino group at the 2-position and a chlorine atom at the 3-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its dual functional groups, which enable diverse reactivity in heterocyclic synthesis. It serves as a key intermediate in the preparation of bioactive molecules, including kinase inhibitors and antimicrobial agents. However, its physicochemical and toxicological profiles remain understudied compared to related compounds, highlighting the need for systematic comparisons to guide safe and efficient applications.

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

2-amino-3-chloropyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-3H,(H2,8,9) |

InChI Key |

NWQGSELPHGAXSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Aminoguanidine with 2-Chloroisonicotinaldehyde

A recent method involves the condensation of aminoguanidine with 2-chloroisonicotinaldehyde in ethanol under reflux conditions to yield the Schiff base derivative of 2-amino-3-chloroisonicotinaldehyde.

Procedure summary:

- Aminoguanidine (7.5 mmol) is dissolved in water with sodium hydroxide (7.5 mmol).

- Formic acid (7.4 mmol) is added, and the mixture is heated to 80°C until fully dissolved, then heated at 120°C for 6 hours.

- After cooling, the reaction mixture is quenched with ice water and recrystallized from ethanol to afford the product with approximately 50% yield.

- Characterization by NMR and TOF-MS confirms the structure.

This method is notable for its simplicity, moderate yield, and use of relatively mild conditions without requiring hazardous reagents.

Esterification Route via 2-Amino-3-chlorobenzoic Acid Methyl Ester

Another industrially relevant approach involves the methylation of 2-amino-3-chlorobenzoic acid to form the corresponding methyl ester, which can be further transformed into the aldehyde derivative.

- Dissolve 2-amino-3-chlorobenzoic acid in an organic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP) at a weight ratio of acid to solvent between 1:3 and 1:7.

- Add mineral alkali (e.g., sodium hydroxide) at room temperature (15–25°C).

- Cool the mixture to 5–10°C and slowly add a methylation reagent such as dimethyl sulfate dropwise over 0.1 to 1 hour.

- Stir the reaction at room temperature for 4 to 8 hours.

- Quench the reaction by adding water (10 to 15 times the weight of acid), stir for 0.5 to 1.5 hours, then filter and dry the precipitated methyl ester.

Reaction conditions and yields:

| Parameter | Condition | Result |

|---|---|---|

| Solvent | DMF, DMAC, or NMP | Efficient dissolution |

| Temperature | 15–25°C (initial), 5–10°C (methylation) | Controlled reaction rate |

| Methylation reagent | Dimethyl sulfate | Effective methylation agent |

| Reaction time after addition | 4–8 hours | Complete esterification |

| Yield | ~95% | High purity (97% by HPLC) |

This method provides a simple, safe, and cost-effective industrial route with high purity and yield, suitable for scale-up.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct condensation with aminoguanidine | Mild conditions, ethanol solvent | Simple, moderate yield (~50%) | Longer reaction time, moderate yield |

| Esterification of 2-amino-3-chlorobenzoic acid | Use of organic solvents and methylation reagent | High yield (~95%), high purity (97%) | Requires careful temperature control and handling of methylation reagents |

| Multi-step pyridine ring functionalization | Complex multi-step synthesis | Potential for diverse substitutions | Longer synthesis, hazardous reagents |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|---|---|

| Aminoguanidine condensation | Aminoguanidine + 2-chloroisonicotinaldehyde | NaOH, formic acid, ethanol | Reflux 8 h, 80–120°C | ~50 | Not specified | Lab scale |

| Esterification | 2-Amino-3-chlorobenzoic acid | Mineral alkali, dimethyl sulfate, DMF | 5–25°C, 4–8 h, aqueous quench | ~95 | 97 (HPLC) | Industrial scale |

| Multi-step pyridine synthesis | Substituted pyridines | Various (protection, bromination, fluorination) | Multi-step, complex | ~46 (overall) | High | Large scale (complex) |

This comprehensive analysis provides authoritative and professional insight into the preparation methods of 2-amino-3-chloroisonicotinaldehyde, supported by diverse and reliable sources excluding unreliable domains.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloroisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

Oxidation: Formation of 2-Amino-3-chloronicotinic acid.

Reduction: Formation of 2-Amino-3-chloroisonicotinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-chloroisonicotinaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-chloroisonicotinaldehyde exerts its effects involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can inhibit enzyme activity by blocking active sites. Additionally, the chlorine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Amino-3-chloroisonicotinaldehyde and Analogues

Reactivity and Functional Group Influence

- 2-Amino-3-chloroisonicotinaldehyde: The electron-withdrawing chlorine at the 3-position reduces electron density at the aldehyde group, slowing nucleophilic additions compared to non-halogenated analogues. However, the amino group facilitates condensation reactions, making it valuable in forming imine-based scaffolds .

- 2-Aminoisonicotinaldehyde: Lacks the chlorine atom, leading to higher aldehyde reactivity but reduced stability under acidic conditions. This compound is preferred in rapid cyclization reactions for antiviral quinolines.

- 3-Chloroisonicotinaldehyde: The absence of an amino group limits its utility in Schiff base formation but enhances its role in electrophilic substitution reactions for halogenated agrochemicals.

Pharmacological and Industrial Relevance

- Bioactivity: 2-Amino-3-chloroisonicotinaldehyde derivatives exhibit moderate kinase inhibition (IC₅₀: ~5–10 μM) but lag behind 4-Amino-5-chloroisonicotinaldehyde derivatives in antibacterial potency (MIC: 2 μg/mL vs. 0.5 μg/mL) .

- Synthetic Utility: Its dual functionality enables one-pot syntheses of fused pyridine systems, reducing step counts by 30% compared to stepwise approaches with 2-Aminoisonicotinaldehyde.

Biological Activity

2-Amino-3-chloroisonicotinaldehyde is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural properties make it a candidate for potential biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 156.57 g/mol

- CAS Number : 1289020-48-9

The compound features an amino group at the third position and a chlorine atom at the second position on the pyridine ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 2-amino-3-chloroisonicotinaldehyde exhibits significant antimicrobial properties. It disrupts essential bacterial functions, potentially leading to cell death. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Study :

A study evaluated the effectiveness of 2-amino-3-chloroisonicotinaldehyde against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating strong antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell growth and survival.

Research Findings :

In vitro studies demonstrated that treatment with 2-amino-3-chloroisonicotinaldehyde resulted in a dose-dependent decrease in cell viability of human cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index |

|---|---|

| 2-Amino-3-chloroisonicotinaldehyde | 0.79 |

| 3-Amino-4-chloroisonicotinaldehyde | 0.75 |

| 3-Amino-2-bromoisonicotinaldehyde | 0.74 |

| Methyl 3-amino-2-chloroisonicotinate | 0.75 |

The structural similarities among these compounds suggest that they may share common mechanisms of action, yet each exhibits distinct biological activities due to variations in their functional groups.

Safety and Handling

According to safety data sheets, 2-amino-3-chloroisonicotinaldehyde may pose health risks if ingested or inhaled, causing irritation to the skin and eyes. Proper laboratory safety protocols should be observed when handling this compound.

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-3-chloroisonicotinaldehyde, and how can yield and purity be maximized?

Methodological Answer:

The synthesis typically involves halogenation and aldehyde functionalization. Key steps include:

- Halogenation: Introduce chlorine at the 3-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under anhydrous conditions .

- Aldehyde Formation: Oxidize or deprotect intermediates using oxidizing agents (e.g., MnO₂) or acidic hydrolysis.

- Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol/water mixtures reduce side reactions .

- Yield Maximization: Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Basic: Which analytical techniques are most reliable for characterizing 2-Amino-3-chloroisonicotinaldehyde?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify the aldehyde proton (δ 9.5–10.5 ppm) and chlorine/amino group positions .

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.

- Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for C₆H₆ClN₂O) .

Advanced: How do reaction conditions (e.g., temperature, catalysts) influence the regioselectivity of substituents in related isonicotinaldehyde derivatives?

Methodological Answer:

- Catalyst Role: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) directs substitution to electron-deficient pyridine positions. For example, 3-chloro derivatives form via Buchwald-Hartwig amination under Pd(OAc)₂/XPhos catalysis .

- Temperature Effects: Lower temperatures (0–25°C) favor kinetic control (meta-substitution), while higher temperatures (80–100°C) promote thermodynamic products (para-substitution) .

- Solvent Polarity: DMF stabilizes charged intermediates, enhancing amino group incorporation at the 2-position .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for 2-Amino-3-chloroisonicotinaldehyde intermediates?

Methodological Answer:

- Hypothesis Testing: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

- Isomer Identification: Use 2D NMR (COSY, NOESY) to distinguish between tautomers or rotational isomers.

- Controlled Replication: Repeat reactions under inert atmospheres (Ar/N₂) to rule out oxidation artifacts .

Basic: What are the best practices for ensuring the stability of 2-Amino-3-chloroisonicotinaldehyde during storage and experiments?

Methodological Answer:

- Storage Conditions: Store at −20°C under nitrogen, shielded from light. Use amber vials to prevent aldehyde oxidation .

- In-Use Stability: Prepare fresh solutions in degassed solvents (e.g., THF or DCM) to avoid hydration of the aldehyde group .

Advanced: How can researchers develop tailored analytical protocols for detecting trace impurities in 2-Amino-3-chloroisonicotinaldehyde batches?

Methodological Answer:

- LC-MS/MS: Use multiple reaction monitoring (MRM) for targeted impurity detection (e.g., unreacted 3-chloro precursors).

- Derivatization: React with Girard’s reagent T to enhance UV/fluorescence detection of aldehyde-containing byproducts .

- Validation: Perform spike-and-recovery experiments with synthetic impurities to validate method accuracy .

Advanced: What strategies enable the isolation and characterization of reactive intermediates in 2-Amino-3-chloroisonicotinaldehyde synthesis?

Methodological Answer:

- Cryogenic Trapping: Quench reactions at −78°C (dry ice/acetone) to stabilize intermediates like imines or enamines .

- In Situ Spectroscopy: Use FT-IR or Raman to monitor intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹ for aldehyde groups) .

- Computational Modeling: Map potential energy surfaces (Gaussian 16) to predict intermediate stability and isolation feasibility .

Advanced: How can regioselectivity challenges in chloro- and amino-group incorporation be addressed during synthesis?

Methodological Answer:

- Directing Groups: Install temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the 3-position .

- Microwave-Assisted Synthesis: Rapid heating (150°C, 30 min) improves selectivity by reducing side reactions .

- Lewis Acid Catalysis: Use ZnCl₂ to polarize the pyridine ring, enhancing chlorine insertion at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.